An In-depth Technical Guide to HO-Peg6-CH2cooh for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to HO-Peg6-CH2cooh for Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg6-CH2cooh, also known as α-hydroxy-ω-acetic acid hexaethylene glycol, is a heterobifunctional polyethylene glycol (PEG) linker. It is a monodisperse compound, meaning it has a precise molecular weight and a defined chain length, which is critical for applications requiring high purity and reproducibility.[1] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis.
The structure of HO-Peg6-CH2cooh consists of a six-unit polyethylene glycol chain, conferring hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[2][3] One terminus of the linker is a hydroxyl group (-OH), and the other is a carboxylic acid group (-COOH). This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.
Its primary application lies in the field of targeted protein degradation as a linker for PROTACs.[] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[2]
Physicochemical Properties
A summary of the key physicochemical properties of HO-Peg6-CH2cooh is presented in the table below. These properties are essential for designing and executing chemical reactions and for understanding the behavior of the molecule in biological systems.
| Property | Value | Reference |
| Synonyms | α-hydroxy-ω-acetic acid hexaethylene glycol, 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid, Hydroxy-PEG6-acetic acid | |
| CAS Number | 120394-66-3 | |
| Molecular Formula | C14H28O9 | |
| Molecular Weight | 340.37 g/mol | |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in water and most organic solvents | |
| pKa (Predicted) | 3.39 ± 0.10 | |
| Boiling Point (Predicted) | 478.6 ± 40.0 °C | |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |
| Storage | Store at -20°C for long-term storage | N/A |
Applications in Drug Development
PROTAC Linker
HO-Peg6-CH2cooh is extensively used as a flexible and hydrophilic linker in the synthesis of PROTACs. The PEG6 chain provides sufficient length and flexibility to span the distance between a target protein and an E3 ligase, facilitating the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Bioconjugation and PEGylation
The heterobifunctional nature of HO-Peg6-CH2cooh makes it a versatile tool for bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., on lysine residues of proteins), while the hydroxyl group can be further functionalized for other conjugation chemistries. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by:
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Increasing hydrodynamic size: This reduces renal clearance and extends the circulating half-life of the drug.
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Masking epitopes: This can reduce the immunogenicity of the conjugated protein.
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Improving solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic molecules.
Experimental Protocols
Synthesis of a PROTAC using HO-Peg6-CH2cooh
This protocol describes a general method for synthesizing a PROTAC where the carboxylic acid of HO-Peg6-CH2cooh is coupled to an amine-containing E3 ligase ligand, and the hydroxyl group is subsequently functionalized and coupled to a target protein ligand.
Materials:
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HO-Peg6-CH2cooh
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Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)
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Target protein ligand with a suitable functional group for coupling (e.g., a hydroxyl or amine group)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar coupling agent
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
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Reagents for functionalizing the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl) for tosylation)
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Purification supplies: Silica gel for column chromatography, HPLC system.
Experimental Workflow:
Caption: PROTAC Synthesis Workflow.
Procedure:
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Coupling of HO-Peg6-CH2cooh to the E3 Ligase Ligand:
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Dissolve the amine-containing E3 ligase ligand (1.0 eq) and HO-Peg6-CH2cooh (1.1 eq) in anhydrous DMF.
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Add EDC (1.5 eq) and NHS (1.5 eq) to the solution. Alternatively, use a coupling agent like BOP reagent (1.2 eq) in the presence of a base such as DIPEA (2.0 eq).
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the HO-Peg6-E3 ligase ligand conjugate.
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Functionalization of the Terminal Hydroxyl Group:
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The terminal hydroxyl group of the conjugate from step 1 can be activated for coupling to the target protein ligand. A common method is tosylation.
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Dissolve the HO-Peg6-E3 ligase ligand conjugate (1.0 eq) in anhydrous DCM and cool to 0°C.
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Add pyridine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
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Coupling to the Target Protein Ligand:
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Dissolve the activated-Peg6-E3 ligase ligand conjugate (1.0 eq) and the target protein ligand (1.2 eq) in a suitable anhydrous solvent (e.g., DMF).
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If the target protein ligand has a hydroxyl or amine group, a base such as potassium carbonate or DIPEA may be required to facilitate the nucleophilic substitution reaction.
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Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS.
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Once the reaction is complete, perform an aqueous workup and extract the product.
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Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
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Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
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Bioconjugation of HO-Peg6-CH2cooh to a Protein
This protocol outlines the conjugation of HO-Peg6-CH2cooh to primary amine groups on a protein via the formation of a stable amide bond.
Materials:
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Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4; avoid amine-containing buffers like Tris).
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HO-Peg6-CH2cooh
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EDC
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Sulfo-NHS (for improved water solubility of the activated ester)
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Reaction buffer (e.g., MES buffer, pH 6.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure:
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Activation of HO-Peg6-CH2cooh:
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Dissolve HO-Peg6-CH2cooh in MES buffer (pH 6.0).
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Add Sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 10 mM.
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Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
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-
Conjugation to the Protein:
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Immediately add the activated HO-Peg6-CH2cooh solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, but a starting point of 20:1 is often used.
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Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with primary amines.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
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Incubate for 30 minutes at room temperature.
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-
Purification of the PEGylated Protein:
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Remove unreacted PEG linker and byproducts by dialysis or using a desalting column.
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Further purify the PEGylated protein from the un-PEGylated protein and different PEGylated species using SEC or IEX.
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Characterization of the Conjugate:
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SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
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Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
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HPLC: To assess the purity of the conjugate.
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Activity Assay: To determine if the biological activity of the protein is retained after PEGylation.
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Conclusion
HO-Peg6-CH2cooh is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of PROTACs and for the PEGylation of therapeutic biomolecules. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this reagent in the laboratory, ultimately contributing to the advancement of new therapeutic strategies. Careful optimization of the described experimental procedures for each specific application is crucial for achieving the desired outcomes.
